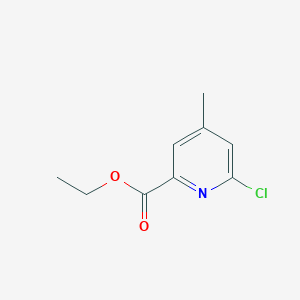

Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Vue d'ensemble

Description

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a chemical compound with the CAS Number: 1122090-50-9 . It has a molecular weight of 199.64 and its linear formula is C9H10ClNO2 .

Molecular Structure Analysis

The InChI code for Ethyl 6-chloro-4-methylpyridine-2-carboxylate is 1S/C9H10ClNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Applications De Recherche Scientifique

Ethyl Carbamate and its Derivatives

Ethyl carbamate, a compound related in function and structure to various ethyl esters, has been extensively studied due to its presence in foods and beverages and its implications for health. It is genotoxic and carcinogenic across several species and is classified as "probably carcinogenic to humans" by the World Health Organization’s International Agency for Research on Cancer (IARC). Ethyl carbamate is produced through chemical reactions from urea and proteins during fermentation processes. Its formation mechanisms and detection in foods and beverages have been a significant focus of research, highlighting the importance of understanding such compounds' chemical behaviors and potential health implications (Weber & Sharypov, 2009).

Ethyl tertiary-Butyl Ether (ETBE)

Ethyl tertiary-butyl ether (ETBE) is an oxygenated compound used in gasoline to reduce emissions and maintain high octane numbers. Understanding ETBE's use, metabolism, and potential health effects is crucial, as its use in gasoline is increasing. The compound's inhalation is the most likely exposure route, with significant metabolism to tertiary-butyl alcohol (TBA) and acetaldehyde. Research into ETBE's toxicology suggests it has low acute toxicity but potential impacts on the kidney and liver under high exposure conditions. This research underscores the importance of studying ethyl esters and ethers for their environmental and health impacts, potentially paralleling the research interests for ethyl 6-chloro-4-methylpyridine-2-carboxylate (Mcgregor, 2007).

Antioxidant Activity Analysis

The investigation of antioxidants, including those related to ethyl esters, is vital for various applications, from food engineering to pharmaceuticals. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests, along with electron transfer-based tests like CUPRAC and FRAP, are crucial for determining antioxidant activity. These methods help clarify the role and effectiveness of antioxidants, including potentially ethyl 6-chloro-4-methylpyridine-2-carboxylate derivatives, in inhibiting oxidative stress and contributing to health and product preservation (Munteanu & Apetrei, 2021).

Safety and Hazards

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is considered hazardous . It can cause harm by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJWVBOFOMHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676497 | |

| Record name | Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

CAS RN |

1122090-50-9 | |

| Record name | Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)

![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)

![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)

![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)

![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)

![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)